3-(Cyclohexyloxy)propan-1-ol

Catalog No.
S2938118
CAS No.
75322-09-7
M.F
C9H18O2
M. Wt
158.241
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Cyclohexyloxy)propan-1-ol

CAS Number

75322-09-7

Product Name

3-(Cyclohexyloxy)propan-1-ol

IUPAC Name

3-cyclohexyloxypropan-1-ol

Molecular Formula

C9H18O2

Molecular Weight

158.241

InChI

InChI=1S/C9H18O2/c10-7-4-8-11-9-5-2-1-3-6-9/h9-10H,1-8H2

InChI Key

JZISPFMRVBHTCH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OCCCO

solubility

not available

3-(Cyclohexyloxy)propan-1-ol is an organic compound with the molecular formula C9H18O2C_9H_{18}O_2. It is classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to a propanol backbone. The compound features a cyclohexyl group attached to the propanol at the third carbon, giving it unique properties compared to other alcohols. This compound is characterized by its colorless liquid form and is known for its potential applications in various fields, including pharmaceuticals and chemical synthesis.

As mentioned earlier, 3-(cyclohexyloxy)propan-1-ol is used in proteomics research []. However, detailed information regarding its specific mechanism of action within this context is not readily available in scientific literature.

Typical of alcohols:

  • Esterification: It can react with carboxylic acids to form esters, which are often used in the production of fragrances and flavoring agents.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions. For example, oxidation with chromic acid may yield cyclohexyl ketone.
  • Substitution Reactions: This compound can participate in nucleophilic substitution reactions, particularly when treated with alkyl halides, leading to ether formation.

These reactions highlight its versatility as a chemical intermediate.

3-(Cyclohexyloxy)propan-1-ol can be synthesized through several methods:

  • Williamson Ether Synthesis: This method involves the reaction of a cyclohexyl halide with a propoxide ion. The reaction proceeds via an SN2S_N2 mechanism, resulting in the formation of the ether bond.

    Example:
    Cyclohexyl bromide+Sodium propoxide3(Cyclohexyloxy)propan1ol+NaBr\text{Cyclohexyl bromide}+\text{Sodium propoxide}\rightarrow 3-(Cyclohexyloxy)propan-1-ol+\text{NaBr}
  • Direct Alkylation: Another method involves the direct alkylation of propan-1-ol using cyclohexyl halides in the presence of a base.

These synthesis methods demonstrate its accessibility for laboratory and industrial applications.

Several compounds share structural similarities with 3-(cyclohexyloxy)propan-1-ol. These include:

Compound NameMolecular FormulaKey Features
1-PropanolC3H8OC_3H_8OA primary alcohol used widely as a solvent.
2-PropanolC3H8OC_3H_8OA secondary alcohol known for its use as an antiseptic.
CyclohexanolC6H12OC_6H_{12}OA cyclic alcohol that serves as a precursor in chemical synthesis.

Uniqueness

3-(Cyclohexyloxy)propan-1-ol is unique due to its combination of a cyclohexyl group with a propanol backbone, which may confer distinct physical and chemical properties not found in simpler alcohols. Its potential applications in both industrial and pharmaceutical contexts further distinguish it from other similar compounds.

This detailed overview illustrates the significance of 3-(cyclohexyloxy)propan-1-ol in organic chemistry and its potential applications across various industries.

XLogP3

1.6

Dates

Last modified: 08-17-2023

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